molecular formula C10H8O3 B046653 3-(Methoxymethylene)-2(3H)-benzofuranone CAS No. 40800-90-6

3-(Methoxymethylene)-2(3H)-benzofuranone

Cat. No.: B046653
CAS No.: 40800-90-6
M. Wt: 176.17 g/mol
InChI Key: YDHPXCHZYXPZIS-UHFFFAOYSA-N
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Description

3-(Methoxymethylene)-2(3H)-benzofuranone is a versatile and highly reactive chemical building block of significant interest in advanced organic synthesis and materials science research. This compound features a benzofuranone core annulated with a methoxymethylene group, creating a unique electronic structure that serves as a key precursor for complex heterocyclic systems. Its primary research value lies in its role as a Michael acceptor and a dipolarophile, enabling its use in cycloaddition reactions, such as [3+2] and Diels-Alder reactions, to construct intricate molecular architectures. Researchers utilize this compound in the synthesis of novel pharmaceuticals, agrochemicals, and functional organic materials, where its lactone moiety can be further functionalized or ring-opened. The methoxymethylene group acts as a masked aldehyde or a reactive enol ether, providing a handle for nucleophilic attack and subsequent ring formation. Its mechanism of action in these contexts involves polarization of its double bond, facilitating conjugate addition and serving as an electrophilic component in multi-step synthetic sequences aimed at developing new chemical entities with potential biological activity or unique photophysical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(methoxymethylidene)-1-benzofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-12-6-8-7-4-2-3-5-9(7)13-10(8)11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHPXCHZYXPZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C1C2=CC=CC=C2OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80961221
Record name 3-(Methoxymethylidene)-1-benzofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80961221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40800-90-6
Record name 3-(Methoxymethylidene)-1-benzofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80961221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Methoxymethylene 2 3h Benzofuranone and Analogs

Strategies for Benzofuranone Scaffold Construction

The formation of the benzofuran-2(3H)-one (also known as coumaranone) scaffold is the foundational step in the synthesis of the target compound. This bicyclic lactone can be assembled through various intramolecular cyclization strategies, often starting from readily available ortho-substituted benzene derivatives.

Cyclization Reactions and Precursor Manipulation

A range of cyclization reactions have been developed to construct the benzofuranone framework. Palladium-catalyzed C-H activation followed by intramolecular C-O bond formation represents a modern approach, converting phenylacetic acids into benzofuranones. Furthermore, cascade radical cyclization of precursors like 2-iodo aryl allenyl ethers can be initiated by single-electron transfer to build complex benzofuran (B130515) structures. These methods highlight the diversity of precursor manipulation, allowing for the synthesis of a wide array of substituted benzofuranone analogs.

O-Hydroxyphenylacetic Acid as a Key Synthetic Intermediate

A direct and widely employed route to the unsubstituted benzofuran-2(3H)-one scaffold utilizes O-hydroxyphenylacetic acid as the starting material. This method involves an intramolecular esterification, or lactonization, where the carboxylic acid moiety reacts with the phenolic hydroxyl group. The reaction is typically promoted by acid catalysts and heat, driving off a molecule of water to form the stable five-membered lactone ring. This straightforward dehydration condensation is a fundamental and efficient pathway to the core structure required for the synthesis of 3-(methoxymethylene)-2(3H)-benzofuranone. google.com

Elaboration of the 3-(Methoxymethylene) Substituent

Once the benzofuran-2(3H)-one scaffold is in place, the next critical stage is the introduction of the methoxymethylene group at the C3 position. This step transforms the lactone into the desired enol ether derivative.

Mechanistic Investigations of Exocyclic Olefin Formation

The formation of the 3-(methoxymethylene) group is achieved by reacting benzofuran-2(3H)-one with trimethyl orthoformate in the presence of an activator, commonly acetic anhydride. google.comgoogle.com The mechanism proceeds via the following steps:

Enolization/Activation : Acetic anhydride likely facilitates the formation of an enol or enolate intermediate from the benzofuranone, making the α-carbon at the C3 position nucleophilic.

Nucleophilic Attack : The activated C3-position attacks the electrophilic carbon of the trimethyl orthoformate.

Elimination : A subsequent elimination cascade, driven by the reaction conditions, removes two equivalents of methanol to form the thermodynamically stable exocyclic carbon-carbon double bond, resulting in the final enol ether product. ias.ac.in

This reaction effectively converts the active methylene (B1212753) group of the lactone into the desired methoxymethylene substituent.

Catalytic Approaches in Condensation Reactions (e.g., Acid-Catalyzed Lactonization, Knoevenagel-type Condensations)

Catalysis is crucial for both the formation of the benzofuranone ring and the subsequent condensation step.

Acid-Catalyzed Lactonization : The initial cyclization of O-hydroxyphenylacetic acid is efficiently catalyzed by various acids. Brønsted acids such as sulfuric acid and p-toluenesulfonic acid are commonly used to promote the dehydration reaction, leading to high yields of the lactone scaffold. google.com

Knoevenagel-type Condensations : While the reaction with trimethyl orthoformate is not a classic Knoevenagel condensation, the principle is related. The C3 methylene group of benzofuran-2(3H)-one is activated by the adjacent carbonyl group, enabling it to participate in condensation reactions. Related studies have shown that benzofuran-3(2H)-one can undergo condensation with α,β-dicarbonyl compounds using clay catalysts (K10, KSF) under microwave irradiation, demonstrating the reactivity of this position towards electrophiles in a process analogous to the Knoevenagel reaction. mdpi.com

A common synthetic route is a one-pot, two-step process starting from O-hydroxyphenylacetic acid. The first step is an acid-catalyzed condensation to form the benzofuranone, followed by the addition of trimethyl orthoformate and acetic anhydride to generate the final product. google.com

StepReactantsReagents/CatalystsMolar Ratio (approx.)Temperature (°C)
1. LactonizationO-Hydroxyphenylacetic AcidToluene (solvent), Acid Catalyst (e.g., H₂SO₄)-Reflux
2. CondensationBenzofuran-2(3H)-oneAcetic Anhydride, Trimethyl Orthoformate1 : 2.0-2.4 : 1.0-1.2105-115

Sustainable Synthesis Protocols (e.g., Microwave-Assisted Reactions, Natural Deep Eutectic Solvents)

Modern synthetic chemistry emphasizes the use of sustainable and environmentally benign protocols.

Microwave-Assisted Reactions : Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, cleaner reaction profiles, and higher yields compared to conventional heating. The synthesis of benzofuran-3(2H)-ones has been successfully optimized using microwave assistance. researchgate.netnih.gov For example, the cyclization of methyl 2-(2-methoxy-2-oxoethoxy)benzoate can be completed in 30 minutes at 150 °C. semanticscholar.org Clay-catalyzed Knoevenagel-type condensations involving benzofuran-3(2H)-one have also been efficiently performed under solvent-free microwave conditions, highlighting the green potential of this technology. mdpi.com

Table of Microwave-Assisted Benzofuranone Synthesis Conditions researchgate.netsemanticscholar.org

Substrate Catalyst Solvent Temperature (°C) Time (min) Yield (%)
Methyl 2-(2-methoxy-2-oxoethoxy)benzoate K₃PO₄ DMF/MeOH 150 30 58
Methyl 2-(2-ethoxy-2-oxoethoxy)-5-methylbenzoate K₃PO₄ DMF/MeOH 150 30 47

Natural Deep Eutectic Solvents (NADES) : NADES are mixtures of natural compounds, such as sugars, amino acids, and organic acids, that form a eutectic mixture with a melting point significantly lower than that of its individual components. researchgate.neturfu.ru They are considered green solvents due to their natural origin, biodegradability, and low toxicity. mdpi.com While specific applications of NADES in the synthesis of this compound are not yet widely reported, their potential as sustainable reaction media is significant. The preparation of NADES themselves can be optimized using microwave or ultrasound-assisted methods, further enhancing their green credentials. mdpi.com Their unique solvent properties could offer advantages in the solubility of reactants and catalysts, potentially improving reaction efficiency and simplifying product isolation.

Optimization of Synthetic Efficiency and Atom Economy

The optimization of the synthesis of this compound is a multi-faceted endeavor, targeting high reaction yields, minimized waste, and simplified operational procedures. Key areas of investigation have included the selection of catalysts and solvents for the initial dehydration and cyclization of o-hydroxyphenylacetic acid, as well as streamlining the subsequent reaction to form the final product.

Catalyst and Solvent Selection for Benzofuranone Formation

The intramolecular dehydration of o-hydroxyphenylacetic acid is a critical step, and the choice of catalyst and solvent profoundly influences the reaction's efficiency. A variety of acidic catalysts have been explored, ranging from strong mineral acids to solid acid catalysts. Aromatic hydrocarbons are commonly employed as solvents to facilitate the removal of water via azeotropic distillation, thereby driving the reaction towards the product.

In contrast, the use of milder or recyclable catalysts presents a more sustainable approach. For instance, acetic acid can serve as both a catalyst and a solvent, and its use allows for a more straightforward work-up as it can be removed by distillation along with other volatile components. google.com Similarly, solid acid catalysts like silica gel sulfonic acid offer the advantage of easy separation from the reaction mixture by simple filtration, allowing for their potential reuse and minimizing waste streams. google.com

The selection of an appropriate solvent is also crucial. Toluene is a frequently used solvent due to its ability to form an azeotrope with water, its relatively low cost, and its appropriate boiling point for this reaction. Other aromatic solvents such as xylene and chlorobenzene have also been employed, with the choice often depending on the specific catalyst used and the desired reaction temperature. google.com

The following table summarizes the impact of different catalysts and solvents on the yield of the initial cyclization step, based on data from patent literature.

CatalystSolventPost-Reaction TreatmentReported Yield
Sulfuric AcidTolueneWater and alkali washingHigh
p-Toluenesulfonic AcidTolueneWater and alkali washingHigh
Silica Gel Sulfonic AcidTolueneFiltrationHigh
Acetic AcidTolueneDirect use in next stepHigh

Note: "High" yield is reported in the source material without specific percentages for each condition.

Streamlining the Synthesis for Improved Atom Economy

A significant advancement in the synthesis of this compound has been the development of a one-pot or streamlined two-step process. In this approach, the initial cyclization of o-hydroxyphenylacetic acid is carried out, and without isolating the intermediate 2(3H)-benzofuranone, the reaction mixture is directly treated with trimethyl orthoformate and acetic anhydride. nih.gov

The molar ratios of the reactants in the second step have also been optimized to maximize the conversion and yield. The typical molar ratio of o-hydroxyphenylacetic acid to acetic anhydride to trimethyl orthoformate is in the range of 1 : 2.0-2.4 : 1.0-1.2. nih.gov

The table below outlines the optimized reaction conditions for the streamlined synthesis of this compound.

Starting MaterialReagents (Molar Ratio)Catalyst (Step 1)SolventOverall Yield
o-Hydroxyphenylacetic AcidAcetic Anhydride (2.0-2.4), Trimethyl Orthoformate (1.0-1.2)Acetic Acid or Silica Gel Sulfonic AcidToluene>90%

Reactivity Profiles and Transformational Chemistry of 3 Methoxymethylene 2 3h Benzofuranone

Reactions at the Exocyclic Double Bond and the Methoxymethylene Group

The exocyclic double bond, conjugated with the lactone carbonyl group, renders the molecule an α,β-unsaturated carbonyl system. This feature, combined with the enol ether character of the methoxymethylene group, defines the primary reaction pathways at this part of the molecule.

The geometry of the exocyclic double bond in 3-(methoxymethylene)-2(3H)-benzofuranone gives rise to E/Z isomerism. The two isomers, (E)-3-(methoxymethylene)-1-benzofuran-2(3H)-one and (Z)-3-(methoxymethylene)-1-benzofuran-2(3H)-one, are distinct chemical entities with different spatial arrangements of the methoxy (B1213986) group relative to the benzofuranone core. chemspider.comchemspider.com The IUPAC name for the (Z) isomer is (3Z)-3-(methoxymethylidene)-1-benzofuran-2-one. nih.gov The specific isomer obtained during synthesis can depend on the reaction conditions. The stability and reactivity of these isomers can differ, influencing the stereochemical outcome of subsequent transformations. While the existence of both isomers is documented, synthetic procedures often aim to produce a specific isomer, such as in the preparation of precursors for agrochemicals where stereochemistry is crucial for biological activity.

The electron-deficient nature of the exocyclic double bond makes it susceptible to nucleophilic attack. This reactivity is characteristic of a Michael acceptor, where nucleophiles add to the β-carbon of the α,β-unsaturated system in a conjugate or 1,4-addition fashion. wikipedia.orgmasterorganicchemistry.comlibretexts.org This type of reaction is a widely used method for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Nucleophilic Addition: The reaction of this compound with various nucleophiles is a key aspect of its chemistry. Enolates, amines, and alkoxides are common nucleophiles that can participate in Michael addition reactions. masterorganicchemistry.comlibretexts.orgyoutube.com For instance, the addition of sodium methoxide is a critical step in certain synthetic routes, initiating a ring-opening cascade. googleapis.com In some synthetic preparations, such as the synthesis of azoxystrobin intermediates, it is noted that suppressing this Michael addition is necessary to favor other reaction pathways, highlighting the inherent reactivity of the double bond towards nucleophiles. google.com

Electrophilic Addition: While the double bond is electron-deficient, the presence of the methoxy group gives it enol ether characteristics. Enol ethers can react with electrophiles. nih.gov However, due to the conjugation with the electron-withdrawing carbonyl group, the double bond is generally less reactive towards electrophiles compared to simple enol ethers. Electrophilic addition would typically require highly reactive electrophiles and specific reaction conditions to overcome the deactivating effect of the carbonyl group.

Chemical Transformations of the Benzofuranone Core

The benzofuranone core, consisting of a benzene ring fused to a γ-lactone (furanone) ring, also presents opportunities for chemical modification, although these are often more challenging than reactions at the exocyclic double bond.

The reactivity of the aromatic portion of the benzofuranone core towards electrophilic substitution is governed by the directing and activating or deactivating effects of the substituents attached to it. The fused lactone ring generally acts as a deactivating group, making electrophilic aromatic substitution more difficult than for benzene itself.

The nature and position of any additional substituents on the benzene ring will further modulate this reactivity.

Activating Groups: Electron-donating groups (e.g., -OH, -OR, -CH3) on the aromatic ring would increase the electron density, activating it towards electrophilic substitution and directing incoming electrophiles to the ortho and para positions relative to the activating group. libretexts.org

Deactivating Groups: Electron-withdrawing groups (e.g., -NO2, -CN, halogens) would further deactivate the ring, making substitution reactions slower and directing incoming groups to the meta position (with the exception of halogens, which are deactivating but ortho-, para-directing). libretexts.orgyoutube.com

The reactivity of the lactone itself is also influenced by these substituents. Electron-withdrawing groups on the aromatic ring can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and potential ring-opening.

One of the most significant reactions of this compound is the nucleophile-induced opening of the furanone ring. This transformation is a cornerstone of its use as a synthetic intermediate. googleapis.comgoogle.com

Ring-Opening: This reaction is prominently featured in the synthesis of the fungicide azoxystrobin. googleapis.comgoogle.comwipo.intchemicalbook.com In this process, a nucleophile, typically sodium methoxide, attacks the carbonyl carbon of the lactone. This leads to the cleavage of the endocyclic C-O bond, opening the furanone ring to form a methyl ester derivative. This reaction is often performed in the presence of another reactant, such as 4,6-dichloropyrimidine (B16783), which traps the ring-opened intermediate. googleapis.comgoogle.com The reaction is highly selective, occurring at the lactone without affecting the aromatic ring. google.com Transition metals like nickel have also been used to catalyze the ring-opening of benzofuran (B130515) derivatives, although this typically involves cleavage of the C2-O bond in the aromatic furan ring rather than the lactone carbonyl of a benzofuranone. chinesechemsoc.orgresearchgate.net

Rearrangement Pathways: While specific rearrangements of the this compound molecule itself are not widely documented, related benzofuranone structures are known to be synthesized via rearrangement reactions. For example, the Claisen rearrangement of specifically designed allyl aryl ethers is a known strategy to produce substituted phenols that can then be cyclized to form the benzofuranone skeleton. researchgate.net General rearrangement reactions applicable to lactones, such as the Baeyer-Villiger oxidation, could theoretically be applied to precursors to create the benzofuranone ring system. wiley-vch.de

Derivatization and Functionalization Strategies for Novel Compounds

The unique combination of functional groups makes this compound a valuable starting material for the synthesis of more complex molecules, particularly heterocyclic compounds. researchgate.net

The most notable application is its role as a key intermediate in the industrial synthesis of azoxystrobin. wipo.intchemicalbook.comgoogle.com The synthesis leverages the ring-opening reactivity discussed previously. The general pathway involves reacting this compound with a substituted pyrimidine (B1678525) in the presence of a base. This process combines a ring-opening reaction with an etherification step to build the core structure of the final product.

The table below summarizes a representative reaction step in the synthesis of an azoxystrobin intermediate starting from this compound.

Starting MaterialReagentsSolventConditionsProductReference
3-methoxymethylene benzofuranone4,6-dichloropyrimidine, Sodium Carbonate, CatalystMethanolRing-opening at 20-30°C, followed by etherification at 40-50°C(E)-2-[2-(6-chloropyrimidine-4-methoxy)phenyl]-3-methoxy methyl acrylate google.com
3-(α-methoxyl)methylene benzofuran-2-(3H)-ketonePotassium carbonate, Sodium methoxide, 4,6-dichloropyrimidine, DABCOTolueneCooling to 0-10°C, reaction for 1-2 hoursIntermediate for Azoxystrobin synthesis wipo.int

Beyond this specific application, the reactive sites on the molecule allow for a range of derivatization strategies. The exocyclic double bond can be used as a handle for introducing new functional groups via Michael addition, while the benzofuranone core can be modified to produce libraries of novel heterocyclic compounds for potential use in medicinal chemistry and materials science. researchgate.net

Comprehensive Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

While specific ¹H and ¹³C NMR chemical shift values and their assignments for 3-(Methoxymethylene)-2(3H)-benzofuranone are not widely available in publicly accessible databases, a theoretical analysis based on its structure allows for the prediction of the expected spectral regions for its various protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzofuran (B130515) ring, the vinylic proton of the methoxymethylene group, and the methyl protons of the methoxy (B1213986) group. The aromatic protons would likely appear in the downfield region (typically δ 7.0-8.0 ppm), with their multiplicity depending on the coupling with adjacent protons. The vinylic proton is expected to resonate in the mid-field range, and the methoxy group protons would appear as a sharp singlet in the upfield region (typically δ 3.5-4.5 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all ten carbon atoms in the molecule. The carbonyl carbon of the lactone ring is expected to have the most downfield chemical shift (typically δ 160-180 ppm). The carbons of the aromatic ring and the double bond would appear in the intermediate region (typically δ 100-150 ppm). The methoxy carbon would be found in the most upfield region of the spectrum (typically δ 50-60 ppm). A ¹³C NMR spectrum for this compound has been recorded on a Bruker AM-270 instrument. nih.gov

A summary of the expected NMR data is presented in the interactive table below:

Interactive Data Table: Predicted NMR Chemical Shifts for this compound
Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 7.0 - 8.0 100 - 150
Vinylic CH 5.0 - 6.5 100 - 150
Methoxy CH₃ 3.5 - 4.5 50 - 60
Carbonyl C=O - 160 - 180

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the coupling relationships between adjacent protons, helping to delineate the spin systems within the aromatic ring.

HSQC: This technique would establish the direct one-bond correlations between protons and their attached carbon atoms.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

A GC-MS analysis of this compound shows a molecular ion peak at a mass-to-charge ratio (m/z) of 176, which corresponds to the compound's molecular weight. nih.gov The analysis also indicates other significant fragments, with the most prominent peaks observed at m/z 145 and 147. nih.gov The fragmentation pattern can provide valuable information about the stability of different parts of the molecule and the pathways through which it breaks down upon ionization.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of the compound, confirming that the molecular formula is indeed C₁₀H₈O₃. Specific HRMS data for this compound is not available in the reviewed sources.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O stretching of the lactone ring, C=C stretching of the aromatic ring and the exocyclic double bond, C-O stretching of the ether and ester groups, and C-H stretching and bending vibrations. An FTIR spectrum has been recorded on a Bruker IFS 85 instrument. nih.gov

Similarly, the Raman spectrum would provide complementary information on the vibrational modes, particularly for the non-polar bonds. A Raman spectrum for this compound has been documented. nih.gov

A summary of expected key vibrational frequencies is provided in the interactive table below:

Interactive Data Table: Predicted IR and Raman Vibrational Frequencies for this compound
Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
C=O (Lactone) Stretch 1750 - 1780
C=C (Aromatic) Stretch 1450 - 1600
C=C (Vinylic) Stretch 1620 - 1680
C-O (Ether/Ester) Stretch 1000 - 1300
C-H (Aromatic) Stretch 3000 - 3100
C-H (Aliphatic) Stretch 2850 - 3000

Computational Chemistry and Theoretical Modeling of 3 Methoxymethylene 2 3h Benzofuranone

Electronic Structure and Reactivity Predictions

Computational methods are pivotal in predicting the electronic structure and inherent reactivity of molecules like 3-(Methoxymethylene)-2(3H)-benzofuranone. These predictions are fundamental to understanding how the molecule will interact with other reagents and under various reaction conditions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For benzofuran (B130515) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to determine optimized molecular geometries, electronic properties, and spectroscopic signatures. researchgate.netphyschemres.orgresearchgate.net

These calculations can elucidate key structural parameters such as bond lengths and angles. physchemres.org For the benzofuranone core, DFT can precisely predict the planarity and the geometric relationship between the fused rings and substituent groups. In the case of this compound, DFT would be instrumental in determining the preferred conformation of the methoxymethylene group and its electronic influence on the entire molecule.

Furthermore, DFT is used to calculate various electronic properties that are crucial for predicting reactivity. These include the distribution of electron density, molecular electrostatic potential (MESP), and dipole moments. researchgate.net The MESP map, for instance, visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering a guide to its reactive sites. For related benzofuran-linked chalcones, MESP plots have shown electronegative regions concentrated around oxygen atoms, which is a key factor in their intermolecular interactions. researchgate.net

Table 1: Representative Data from DFT Calculations on Benzofuran Derivatives Note: This table presents the types of data obtained from DFT calculations on related benzofuran structures to illustrate the methodology, not specific values for this compound.

ParameterTypical Calculated Value Range for Benzofuran DerivativesSignificance
HOMO Energy-5 to -7 eVIndicates electron-donating ability; higher energy suggests greater reactivity as a nucleophile. taylorandfrancis.com
LUMO Energy-1 to -3 eVIndicates electron-accepting ability; lower energy suggests greater reactivity as an electrophile. taylorandfrancis.com
HOMO-LUMO Gap (ΔE)3 to 5 eVRelates to molecular stability and reactivity; a smaller gap suggests higher reactivity. numberanalytics.com
Dipole Moment2 to 9 DebyeMeasures the overall polarity of the molecule, influencing solubility and intermolecular forces. researchgate.net

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comwikipedia.org The energies and spatial distributions of these orbitals are critical in determining the feasibility and outcome of chemical reactions. numberanalytics.com

HOMO: The HOMO is the outermost orbital containing electrons and acts as the electron donor (nucleophile). A higher HOMO energy level indicates a greater willingness to donate electrons. taylorandfrancis.com

LUMO: The LUMO is the innermost orbital without electrons and acts as the electron acceptor (electrophile). A lower LUMO energy level suggests a greater ability to accept electrons. taylorandfrancis.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A small gap implies that the molecule can be easily excited, making it more reactive. numberanalytics.com In the context of this compound, the conjugated system extending from the benzofuran core to the methoxymethylene group would be expected to influence the HOMO-LUMO gap significantly. FMO analysis can predict whether reactions like cycloadditions or nucleophilic attacks are favorable by examining the energy and symmetry compatibility between its frontier orbitals and those of a potential reaction partner. wikipedia.org For instance, in Diels-Alder reactions involving related structures, the interaction between the HOMO of the diene and the LUMO of the dienophile is a classic application of FMO theory to predict reaction feasibility and stereoselectivity. nih.gov

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a virtual laboratory to map out entire reaction pathways, identifying intermediates and, crucially, the high-energy transition states that govern reaction rates. For complex multi-step syntheses involving benzofuranone scaffolds, computational elucidation of the mechanism is invaluable.

For example, in the synthesis of pyrrolidinedione derivatives from coumarin (B35378) (a structurally related heterocycle), quantum chemical studies have been used to map the entire one-pot reaction sequence, including Michael addition, a Nef-type rearrangement, and final cyclization. rsc.org These studies calculate the energy barriers for each step, revealing the rate-determining step and the influence of catalysts or solvent molecules. rsc.org A similar approach applied to reactions involving this compound could be used to:

Visualize Transition State Geometries: Determine the precise arrangement of atoms at the peak of the energy barrier.

Calculate Activation Energies: Quantify the energy required to overcome the reaction barrier, allowing for theoretical prediction of reaction kinetics.

Identify Intermediates: Locate and characterize stable or transient species that exist between the reactant and product.

Rationalize Product Selectivity: By comparing the activation energies of competing pathways, computational models can explain why one product is formed preferentially over another.

In Silico Approaches for Structure-Property Correlations

In silico methods are essential for establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). These models correlate computed molecular descriptors (properties derived from the molecule's structure) with experimental outcomes, such as biological activity or physical properties. nih.gov

For the benzofuran class of compounds, which exhibit a wide range of biological activities including anticancer and antibacterial properties, in silico studies like molecular docking are common. nih.govresearchgate.net Molecular docking predicts the preferred orientation of a ligand (like a benzofuran derivative) when bound to a target receptor, such as an enzyme or protein. researchgate.net Although not directly a study of this compound itself, these studies on related molecules demonstrate a powerful predictive tool. The binding energy calculated from docking simulations can be correlated with biological activity, guiding the design of new, more potent derivatives. researchgate.net

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of both the computational model and the experimental structure.

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies. By comparing the calculated IR spectrum with the experimental one, researchers can confirm the structure and assign specific absorption bands to particular vibrational modes within the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate electronic transitions, predicting the absorption wavelengths (λmax) in the UV-Vis spectrum. researchgate.net Studies on benzofuran derivatives have shown that TD-DFT can accurately reproduce experimental spectra and explain shifts in absorption based on substituent effects and solvent polarity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While more computationally intensive, chemical shifts (δ) for ¹H and ¹³C NMR can be calculated. These predictions are valuable for assigning peaks in complex spectra and confirming the constitution of the synthesized molecule.

This predictive capability is crucial for confirming that the synthesized compound is indeed this compound and for understanding how its electronic structure gives rise to its unique spectroscopic fingerprint.

Mechanistic Exploration of Biological Interactions and Advanced Material Applications

Role as an Intermediate in Agro-Chemical Synthesis

The compound 3-(Methoxymethylene)-2(3H)-benzofuranone serves as a crucial building block in the chemical industry, particularly in the synthesis of advanced agrochemicals. chembk.comchemicalbook.com Its specific molecular structure allows it to be a versatile precursor for complex molecules, most notably the strobilurin class of fungicides.

Synthesis of Strobilurin Fungicides (e.g., Azoxystrobin)

This compound is a key intermediate in the production of Azoxystrobin, a broad-spectrum fungicide. chemicalbook.com The synthesis process involves several key steps where the benzofuranone structure is modified.

A general synthetic route starts with o-hydroxyphenylacetic acid to first synthesize benzofuranone. google.com This benzofuranone then reacts with trimethyl orthoformate, often in the presence of acetic anhydride, to generate this compound. google.comgoogleapis.com

The subsequent step involves a ring-opening etherification reaction. The this compound is reacted with 4,6-dichloropyrimidine (B16783) in the presence of a base like sodium methoxide. googleapis.comwipo.intgoogle.com This reaction opens the furanone ring and links it to the pyrimidine (B1678525) ring. This is a critical transformation that builds the core structure of the final fungicide. Further steps, including etherification with 2-cyanophenol, lead to the final product, Azoxystrobin. wipo.intgoogleapis.com Various catalysts and reaction conditions are employed to optimize the yield and purity of the final product. wipo.intgoogle.com

Table 1: Key Reactions in Azoxystrobin Synthesis from this compound

Step Reactants Reagents/Conditions Product
1 Benzofuranone Trimethyl orthoformate, Acetic anhydride This compound
2 This compound, 4,6-dichloropyrimidine Sodium methoxide, Solvent (e.g., methanol) (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate intermediate
3 Intermediate from Step 2, 2-cyanophenol Base (e.g., Potassium carbonate), Catalyst (e.g., DABCO) Azoxystrobin

This table outlines a generalized pathway; specific industrial processes may vary. google.comgoogleapis.comwipo.intgoogle.com

General Mechanisms of Action of Derived Agro-Chemicals

Strobilurin fungicides, including Azoxystrobin, Kresoxim-methyl, and Trifloxystrobin, share a common mode of action. wikipedia.orgmsu.edugoogle.com They are known as Quinone outside Inhibitors (QoI fungicides). msu.edunih.gov Their fungicidal activity stems from their ability to inhibit mitochondrial respiration in fungi. msu.edurutgers.edu

Specifically, strobilurins bind to the Quinone outside (Qo) site of the cytochrome bc1 complex (also known as Complex III) in the mitochondrial electron transport chain. nih.govrutgers.edunih.gov This binding action blocks the transfer of electrons between cytochrome b and cytochrome c1. nih.gov The disruption of the electron transport chain halts the production of adenosine (B11128) triphosphate (ATP), which is the primary energy currency of the cell. nih.govnih.govapsnet.org Deprived of energy, the fungal cells cannot carry out essential metabolic processes, leading to the cessation of growth and eventually cell death. wikipedia.orgmsu.edu This highly specific mode of action is very effective at inhibiting spore germination, making these fungicides particularly useful early in the disease cycle. msu.edu

Bioactivity Insights from Benzofuranone and Related Scaffolds

The benzofuranone core structure is a "privileged scaffold" found in numerous natural and synthetic compounds that exhibit a wide range of biological activities. nih.govtaylorandfrancis.com These activities include antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. nih.govtaylorandfrancis.com

Investigation of Enzyme Inhibition Potentials (e.g., Lipoxygenase inhibition by related chalcone (B49325) derivatives)

The benzofuranone framework and structurally related compounds have been investigated for their potential to inhibit various enzymes. An important example is the inhibition of lipoxygenases (LOX) by chalcones, which are open-chain analogues of the flavonoids that can be conceptually related to the ring-opened form of this compound. Lipoxygenases are enzymes involved in the inflammatory pathway. nih.govrsc.org

Chalcone derivatives have demonstrated the ability to inhibit soybean lipoxygenase (LOX-1). nih.govnih.gov The mechanism of inhibition can be competitive, where the inhibitor molecule competes with the substrate for the active site of the enzyme. nih.gov The inhibitory potency of these chalcone derivatives is often evaluated by determining their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 2: Lipoxygenase (LOX) Inhibitory Activity of Selected Chalcone Derivatives

Compound Type Target Enzyme IC50 Value (μM)
(E)-2-O-farnesyl chalcone Prenyl Chalcone LOX-1 5.7
3-O-geranyl chalcone Prenyl Chalcone LOX-1 11.8
Chalcone 3c Methoxy (B1213986)/OMOM substituted Soybean LOX 45
Chalcone 3h Bromo/OMOM substituted Soybean LOX 55

Data sourced from studies on chalcone derivatives as LOX inhibitors. nih.govmdpi.com

The study of such related structures provides valuable insights into how modifications of the basic benzofuranone scaffold could lead to the development of potent and selective enzyme inhibitors for therapeutic applications.

Presence in Natural Extracts with Reported Biological Properties (e.g., antimicrobial, herbicidal activities of extracts containing the compound)

Benzofuran (B130515) derivatives are present in various natural plant extracts that have been reported to possess significant biological properties, including antimicrobial and herbicidal activities. researchgate.netekb.egpsu.edu For instance, extracts from the root bark of Periploca sepium contain 2-hydroxy-4-methoxybenzaldehyde, a compound with a related chemical structure, which has shown both antimicrobial and antioxidant activities. nih.gov

Similarly, extracts from plants like Senecio glaucus have yielded benzofuran derivatives that show activity against bacteria such as S. aureus and E. coli. ekb.eg The antimicrobial effect of these natural compounds is often attributed to their ability to disrupt cell membranes or inhibit essential cellular processes in microorganisms. mdpi.com

In addition to antimicrobial properties, some isobenzofuranones have been investigated for their herbicidal activity. nih.gov Certain synthetic derivatives have shown inhibitory effects on the seed development of various weeds, with activity comparable to commercial herbicides in some cases. nih.gov Natural extracts from pine and thyme have also demonstrated herbicidal effects on several weed species. scielo.sa.cr These findings suggest that the benzofuranone scaffold is a promising template for the development of new antimicrobial and herbicidal agents.

Development of Functional Materials Utilizing the this compound Framework

The unique chemical framework of this compound and its derivatives, particularly related structures like chalcones, is being explored for the development of functional materials with specific biological activities. nih.gov The term "functional material" in this context refers to molecules designed to perform a specific biological function, such as targeted enzyme inhibition.

The development process involves synthesizing a series of derivatives based on the core scaffold and evaluating their biological activities. nih.gov For example, by modifying the substitution patterns on the aromatic rings of chalcone derivatives, researchers can fine-tune their anti-inflammatory properties. nih.gov This structure-activity relationship (SAR) analysis helps in identifying the key molecular features responsible for the desired biological function, such as the inhibition of pro-inflammatory enzymes and cytokines. nih.gov This approach allows for the rational design of new compounds that could serve as improved anti-inflammatory agents, effectively transforming the basic chemical scaffold into a highly functional material for therapeutic applications. nih.gov

Polymer and Coating Integration

Detailed research findings, including data on polymerization kinetics, copolymerization parameters, and the resulting polymer properties directly involving this compound, are not available in the reviewed literature. While the broader class of benzofuranone compounds has been investigated for polymer applications, specific data for this compound is absent.

Advanced Material Design Principles

Information regarding the use of this compound to engineer materials with specific functional properties—such as stimuli-responsive behavior, self-healing capabilities, or enhanced thermal and mechanical performance—is not documented in the available scientific literature. Design principles and performance data for advanced materials are contingent on experimental studies that have not been published for this specific compound.

Q & A

Q. What are the recommended synthetic routes for 3-(Methoxymethylene)-2(3H)-benzofuranone, and how do reaction conditions influence yield?

The compound is synthesized via condensation reactions, such as the interaction of indole derivatives with nitrovinylphenols in polyphosphoric acid (PPA) . Key parameters affecting yield include:

  • Catalyst choice : PPA promotes cyclization but may require post-reaction neutralization.
  • Temperature : Elevated temperatures (80–120°C) enhance reaction kinetics but risk decomposition.
  • Solvent : Polar aprotic solvents (e.g., dichloromethane) improve intermediate solubility .
    Example protocol : React 2-methylindole with 4-methyl-2-(2-nitrovinyl)phenol in PPA at 100°C for 6 hours, followed by column chromatography (hexane/ethyl acetate) to isolate the product (yield: ~40–60%) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Use a multi-technique approach:

  • X-ray crystallography : Resolves stereochemistry (e.g., Z/E configuration of the methoxymethylene group) .
  • NMR spectroscopy :
    • ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; the exocyclic methylene appears as a singlet near δ 6.2–6.5 ppm .
    • ¹³C NMR : The lactone carbonyl (C2) typically shows a signal at ~170–175 ppm .
  • IR spectroscopy : Strong absorption at ~1750 cm⁻¹ confirms the lactone carbonyl .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

PropertyValue/BehaviorReference
Solubility Slightly soluble in chloroform, methanol; insoluble in water .
Storage Stable at 2–8°C in inert atmosphere; sensitive to light and humidity .
Degradation Hydrolyzes in aqueous acidic/basic conditions to form benzofuran derivatives .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in experimental spectral data?

Discrepancies between experimental and theoretical NMR/IR data (e.g., shifts in ¹³C NMR signals) arise from solvent effects or conformational flexibility. Strategies include:

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict chemical shifts .
  • Solvent modeling : Use the PCM model to account for chloroform or methanol environments .
    Case study : For 2-(benzofuran-2-yl)quinoline derivatives, deviations in ¹H NMR (Δδ ~0.2 ppm) were traced to π-stacking interactions not captured in gas-phase calculations .

Q. What catalytic systems enhance the reactivity of this compound in C–C bond-forming reactions?

The exocyclic methylene group participates in Michael additions or Diels-Alder reactions. Optimal systems include:

  • Lewis acids (e.g., BF₃·Et₂O) : Activate the carbonyl for nucleophilic attack .
  • Transition-metal catalysts (Pd, Cu) : Enable cross-coupling to form benzofuran-quinoline hybrids .
    Example : Pd(OAc)₂ catalyzes Suzuki-Miyaura coupling of this compound with boronic acids to yield biaryl products .

Q. How can researchers analyze trace impurities or degradation products in synthesized batches?

  • HPLC-MS : Use a C18 column (acetonitrile/water gradient) to separate impurities. Major degradation products include hydrolyzed benzofuranones (m/z 158–176) .
  • GC-MS : Detect volatile byproducts (e.g., methoxyacetone) using electron ionization .
  • Tandem MS/MS : Fragment ions at m/z 148 (loss of CO) and 120 (loss of CH₃O) confirm structural integrity .

Q. What strategies mitigate competing side reactions during functionalization of the benzofuranone core?

  • Protecting groups : Temporarily block the lactone oxygen with TMSCl to prevent nucleophilic attack .
  • Regioselective catalysis : Use bulky ligands (e.g., P(t-Bu)₃) to direct coupling to the methylene group .
  • Low-temperature kinetics : Slow addition of reagents at –20°C reduces dimerization .

Q. How do structural modifications (e.g., substituents on the benzofuranone ring) affect bioactivity?

  • Antibacterial activity : Electron-withdrawing groups (e.g., –NO₂) at C5 enhance activity against S. aureus (MIC: 8 µg/mL vs. 32 µg/mL for unmodified analogs) .
  • Anticancer potential : Methylation of the methoxy group increases lipophilicity, improving uptake in HeLa cells (IC₅₀: 12 µM vs. 45 µM) .

Q. Data Contradictions and Resolutions

  • CAS Registry discrepancies : Both 40800-90-6 and 140800-90-6 are cited. Cross-validate via IUPAC name (Z-3-(Methoxymethylene)benzofuran-2(3H)-one) and spectral data .
  • Spectral mismatches : Theoretical IR peaks may deviate by ±15 cm⁻¹ due to anharmonicity; refine calculations with anharmonic corrections .

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